tert-Butyl (S)-(1-(benzylamino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with a carbamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines .
Scientific Research Applications
Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1S)-1-methyl-3-butyn-1-yl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1S)-3-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the phenylmethyl group and the 1,1-dimethylethyl ester moiety.
Properties
Molecular Formula |
C18H28N2O3 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)11-15(20-17(22)23-18(3,4)5)16(21)19-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,20,22)/t15-/m0/s1 |
InChI Key |
FZSASBVKQWKHKN-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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